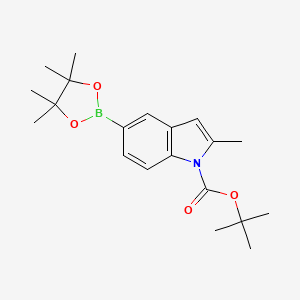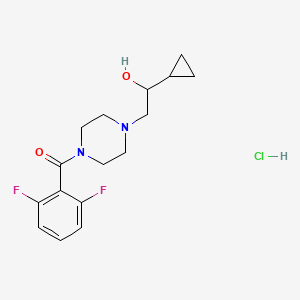![molecular formula C18H18N2O3S2 B2725085 2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 942009-11-2](/img/structure/B2725085.png)
2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that has various applications in medicinal chemistry . The compound also contains an ethylsulfonyl group and an acetamide group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an ethylsulfonyl group, and an acetamide group. The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom . The ethylsulfonyl group consists of a sulfur atom bonded to two oxygen atoms and an ethyl group, and the acetamide group consists of a carbonyl group (C=O) bonded to an amine group (NH2) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the ethylsulfonyl group, and the acetamide group. The thiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The ethylsulfonyl group and the acetamide group can act as leaving groups in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl and acetamide groups might make the compound soluble in polar solvents . The compound might also exhibit strong absorption in the UV-visible spectrum due to the presence of the conjugated system in the thiazole ring .Applications De Recherche Scientifique
Glutaminase Inhibition for Cancer Therapy
Research has shown the potential of analogs similar to 2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide in inhibiting glutaminase, an enzyme critical for cancer cell metabolism. Studies focusing on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities, highlighted their role in attenuating the growth of human lymphoma B cells both in vitro and in vivo due to their glutaminase inhibition properties (Shukla et al., 2012).
Antimicrobial Applications
Several studies have synthesized and evaluated compounds incorporating sulfonamide moieties for their antimicrobial efficacy. For instance, novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide group have been synthesized, showing promising antibacterial and antifungal activities (Darwish et al., 2014).
Antitumor Activity
Derivatives of this compound have been investigated for their antitumor activities. Compounds bearing different heterocyclic rings attached to the benzothiazole structure were synthesized and showed considerable antitumor activity against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Yurttaş et al., 2015).
Carbonic Anhydrase Inhibition
Some congeners structurally related to N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide, a compound sharing functional groups with this compound, have been evaluated as inhibitors of human carbonic anhydrase isoforms. These studies have highlighted the potential of these compounds in treating conditions associated with carbonic anhydrase, such as glaucoma and epilepsy, due to their inhibitory effects (Carta et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit inhibitory action against hiv-1 reverse transcriptase (rt) .
Mode of Action
Similar compounds have been found to inhibit hiv-1 rt through uncompetitive inhibition . This suggests that 2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been found to affect the replication of hiv-1 by inhibiting the rt enzyme . This suggests that this compound might affect similar pathways, leading to downstream effects such as the inhibition of viral replication.
Result of Action
Similar compounds have been found to inhibit the replication of hiv-1 , suggesting that this compound might have similar effects.
Propriétés
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-3-25(22,23)14-7-5-13(6-8-14)11-17(21)20-18-19-15-9-4-12(2)10-16(15)24-18/h4-10H,3,11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZMOQNWLSOKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2725002.png)

![7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725005.png)


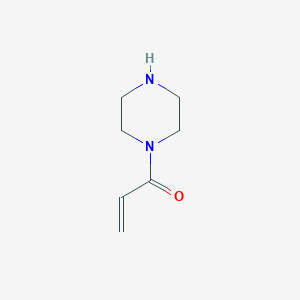
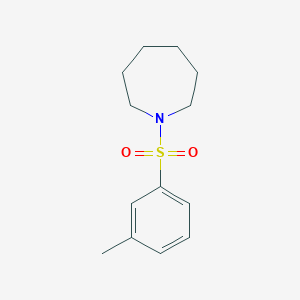
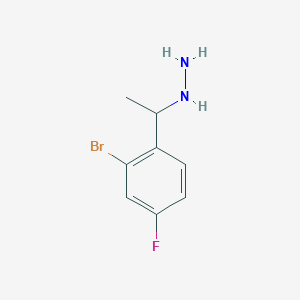
![2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)
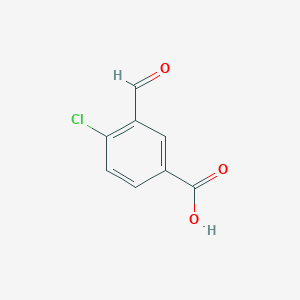
![3-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B2725020.png)
![N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2725021.png)
